Pinaverium bromide

概要

説明

ピナベリウム臭化物は、主に過敏性腸症候群や胆道系の機能性障害などの機能性消化器疾患の治療に使用される薬剤です .

製造方法

合成経路と反応条件: ピナベリウム臭化物の合成は、いくつかの段階を必要とする。 一方法は、ノポールのハロゲン化、続いてブロモエタノールアルカリ金属化合物との縮合、さらにモルホリン、2-ブロモ-4、5-ジメトキシブロモベンジルとの反応生成物との縮合を含む . 別の方法は、化合物オレフィン還元反応を用いてピナベリウム臭化物を調製する . 反応条件は通常、中程度の温度と、ラネーニッケルなどの触媒の使用を含む .

工業的生産方法: ピナベリウム臭化物の工業的生産方法は、収率と純度を向上させることを目的としている。 改良された調製プロセスでは、安価な出発原料とより穏やかな反応条件を用い、設備への要求を軽減し、副作用や不純物の発生を最小限に抑える . このプロセスで製造された製品の純度は、99.8%に達することができる .

化学反応解析

反応の種類: ピナベリウム臭化物は、置換反応や還元反応など、さまざまな化学反応を受ける .

一般的な試薬と条件: ピナベリウム臭化物の合成に用いられる一般的な試薬には、ブロモエタノール、モルホリン、および2-ブロモ-4、5-ジメトキシブロモベンジルが含まれる . 反応は通常、中程度の温度で、ラネーニッケルなどの触媒を用いて行われる .

生成される主な生成物: これらの反応から生成される主な生成物は、ピナベリウム臭化物そのものであり、高純度で高収率で得られる .

科学研究への応用

ピナベリウム臭化物は、化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用がある。 医学では、過敏性腸症候群や胆道系の機能性障害の症状的治療に使用されている . 化学では、アッセイと溶解度研究のための分光光度法の開発と検証に使用されている . 過敏性腸症候群におけるピナベリウム臭化物の治療後効果を評価する研究も行われている .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pinaverium bromide involves several steps. One method includes the halogenation of nopol, followed by condensation with bromoethanol alkali metal compound, and further condensation with the reaction product of morpholine, 2-bromo-4, and 5-dimethoxy bromobenzyl . Another method involves the olefin reduction reaction of a compound to prepare this compound . The reaction conditions typically involve moderate temperatures and the use of catalysts such as raney nickel .

Industrial Production Methods: Industrial production methods for this compound aim to improve yield and purity. An improved preparation process involves using cheap starting raw materials and more moderate reaction conditions, which reduces the requirements on equipment and minimizes the generation of side effects and impurities . The purity of the product produced by this process can reach 99.8 percent .

化学反応の分析

Types of Reactions: Pinaverium bromide undergoes various chemical reactions, including substitution reactions and reduction reactions .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include bromoethanol, morpholine, and 2-bromo-4,5-dimethoxy bromobenzyl . The reactions are typically carried out under moderate temperatures with the use of catalysts such as raney nickel .

Major Products Formed: The major product formed from these reactions is this compound itself, which is obtained in high purity and yield .

科学的研究の応用

Clinical Applications

-

Irritable Bowel Syndrome (IBS) :

- Efficacy : Numerous studies have demonstrated that pinaverium bromide significantly improves symptoms of IBS, including abdominal pain and bowel irregularities. A systematic review indicated that this compound has a high efficacy rate in relieving IBS symptoms, with total effective rates reaching up to 96.67% when combined with cognitive behavioral therapy .

- Combination Therapy : Research has shown that combining this compound with simethicone enhances its effectiveness in treating various IBS subtypes. A nationwide study found that this combination improved abdominal pain and bloating across all IBS types after four weeks of treatment .

- Gastrointestinal Disorders :

- Case Studies :

Safety Profile

This compound is generally well-tolerated, with few reported side effects. Clinical trials have shown low incidence rates of adverse reactions, making it suitable for long-term use in patients with chronic gastrointestinal issues. Importantly, it does not exhibit anticholinergic effects or significant cardiovascular impacts, which is beneficial for elderly patients or those with cardiovascular diseases .

Comparative Efficacy

A meta-analysis comparing this compound with other treatments for IBS revealed that it outperformed placebo in symptom relief. In trials involving various dosages and combinations, this compound consistently demonstrated superior results in reducing abdominal pain and improving stool consistency compared to other conventional therapies .

作用機序

ピナベリウム臭化物は、腸平滑筋細胞に存在する選択的かつ特異的な電位依存性カルシウムチャネルブロッカーとして作用することで効果を発揮する . カルシウム流入を阻害することで、食道、胃、腸の弛緩、食物への反応としての結腸運動の抑制、胆嚢とオッディ括約筋の収縮の減少など、消化管にさまざまな効果を及ぼす .

類似の化合物との比較

ピナベリウム臭化物は、腸平滑筋に対する高い選択性と二重の作用機序を備えており、機能性腸の障害に関連する不快感や腹痛の治療に役立つ . 類似の化合物には、過敏性腸症候群の治療にも用いられるトリメブチンマレアートがある . ピナベリウム臭化物のカルシウムチャネルブロッカーとしての特異的な作用は、他の抗けいれん薬とは異なる .

類似化合物との比較

Pinaverium bromide is unique in its high selectivity for intestinal smooth muscle and its dual mechanism of action, which helps treat discomfort and abdominal pain associated with functional intestinal disturbances . Similar compounds include trimebutine maleate, which is also used for the treatment of irritable bowel syndrome . this compound’s specific action as a calcium channel blocker distinguishes it from other antispasmodics .

生物活性

Pinaverium bromide (PB) is a quaternary ammonium compound primarily used as an antispasmodic agent for gastrointestinal disorders, particularly irritable bowel syndrome (IBS). It exhibits various biological activities through its mechanism of action as a calcium channel blocker, selectively targeting smooth muscle in the gastrointestinal tract. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily acts by blocking voltage-dependent calcium channels , which inhibits calcium influx into smooth muscle cells. This action leads to muscle relaxation in the gastrointestinal tract, contributing to its antispasmodic effects. Research indicates that this compound effectively relaxes various gastrointestinal structures, including the esophagus, stomach, and intestines .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Spasmolytic Activity : Demonstrated through in vitro and in vivo studies that show significant relaxation of intestinal smooth muscle .

- Antimicrobial Properties : Recent studies suggest that this compound exhibits antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, potentially disrupting biofilm formation and enhancing the efficacy of conventional antibiotics .

- Anti-inflammatory Effects : PB has been shown to inhibit neutrophil migration and reduce reactive oxygen species (ROS) production in inflammatory models .

Irritable Bowel Syndrome (IBS)

This compound has been extensively studied for its efficacy in treating IBS. A systematic review and meta-analysis indicated that PB significantly alleviates overall IBS symptoms compared to placebo with a standardized mean difference (SMD) of 0.64 .

Key Findings from Clinical Trials :

- A study involving 100 mg PB plus 300 mg simethicone showed improvement in abdominal pain and bloating across all IBS subtypes after four weeks of treatment .

- Another trial found that PB treatment resulted in a higher percentage of clinical responders compared to placebo, with significant improvements noted in pain relief and stool consistency over a follow-up period .

Data Table: Summary of Clinical Studies on this compound

Safety Profile

This compound is generally well-tolerated with minimal side effects. Studies have shown no significant cardiovascular effects or anticholinergic side effects at therapeutic doses . Adverse events reported were comparable between treatment and control groups in clinical trials.

特性

CAS番号 |

53251-94-8 |

|---|---|

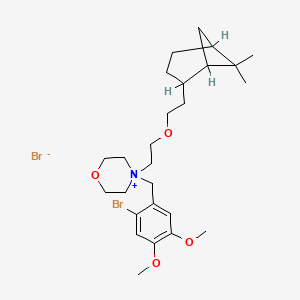

分子式 |

C26H41Br2NO4 |

分子量 |

591.4 g/mol |

IUPAC名 |

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide |

InChI |

InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m0./s1 |

InChIキー |

IKGXLCMLVINENI-QOXGANSBSA-M |

SMILES |

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |

異性体SMILES |

CC1([C@H]2CC[C@H]([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |

正規SMILES |

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |

外観 |

Solid powder |

Key on ui other cas no. |

53251-94-8 |

ピクトグラム |

Irritant; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

59995-65-2 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-(6-bromoveratryl)-4-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)morpholinium bromide Dicetel Eldicet pinaverium pinaverium bromide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。